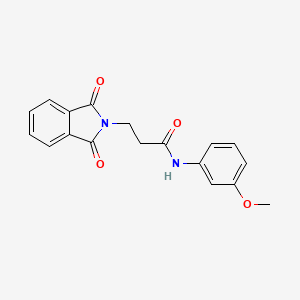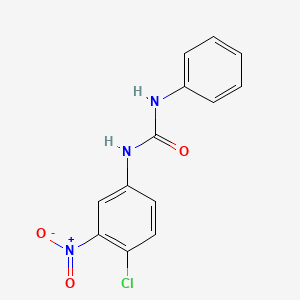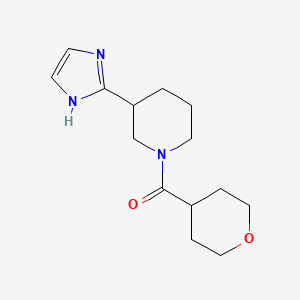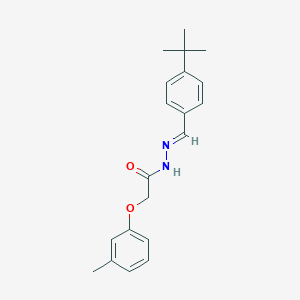![molecular formula C13H14N4O3S B5538609 N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)
N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds involves multistep chemical reactions, starting with key precursors such as pyrimidine and sulfonyl chlorides. The process often utilizes catalysis and specific reaction conditions to achieve the desired product. For example, Wu Juna (2003) detailed the synthesis of a related compound through reactions involving methanesulfonyl and hydroxybenzylamine in THF, showcasing the intricate steps involved in synthesizing these types of molecules (Wu Juna, 2003).
Molecular Structure Analysis
Molecular structure characterization is typically performed using techniques like X-ray crystallography, NMR, and IR spectroscopy. Studies have revealed detailed structural information, including bond lengths, angles, and molecular conformations. For instance, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) provided insights into the coordination sphere and geometry around copper centers in such complexes (Obaleye, Caira, & Tella, 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including coupling reactions, which are essential for creating complex molecular architectures. For instance, Han (2010) explored the coupling of 3-bromopyridine with sulfonamides, catalyzed by CuI, demonstrating the synthetic versatility of pyrimidinyl-sulfonyl compounds (Han, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies like those by Durgun et al. (2016), who characterized the physical properties of a sulfonamide compound using X-Ray crystallography and DFT calculations, contribute valuable data for the scientific community (Durgun, Ceylan, Yalcin, Turkmen, Özdemir, & Koyuncu, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined through experimental and computational studies. For example, the synthesis and reactivity of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems by Hulme et al. (2008) illustrate the compound's potential in creating diverse chemical entities (Hulme, Zamora, Mota, Pasten, Contreras-Rojas, Miranda, Valencia-Hernández, Correa-Basurto, & Trujillo-Ferrara, 2008).
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Novel Compounds with Anticancer Activity : A study by Szafrański et al. (2015) reported the synthesis of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides with promising in vitro anticancer activity against leukemia, colon cancer, and melanoma. This work highlights the potential of derivatives of N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide in the development of new anticancer drugs Szafrański & Sławiński, 2015.
Anticonvulsant Activity Evaluation : The compound PNU‐151774E, related to N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide, demonstrated significant antiepileptic effects in a model of complex partial seizures. This suggests the therapeutic potential of structurally related compounds in treating epilepsy Maj et al., 1999.
Materials Science Applications
- Nonlinear Optical Materials : Kucharski et al. (2010) explored azo sulfonamide chromophores, closely related to the N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide structure, for their nonlinear optical properties. These materials show promise for applications in optical data storage and processing, demonstrating the versatility of N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide derivatives in materials science Kucharski et al., 2010.
Orientations Futures
Future research could explore the potential antibacterial properties of “N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide”, particularly when complexed with copper(II) . Further studies could also investigate the physical and chemical properties of this compound, as well as its safety and hazards.
Propriétés
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-12(18)16-10-4-6-11(7-5-10)21(19,20)17-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPCYMBLUPRCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)


![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)


![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)